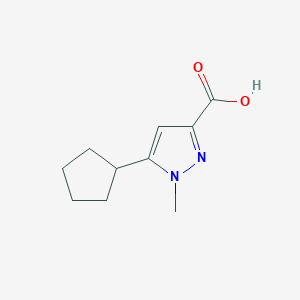

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

化学反応の分析

Oxidation Reactions

CMPCA undergoes oxidation at both the pyrazole ring and substituents:

Key Findings :

-

Decarboxylation under strong oxidative conditions yields 5-cyclopentyl-1-methylpyrazole, retaining the heterocyclic core.

-

Ring oxidation is less common due to the stability imparted by the cyclopentyl group .

Reduction Reactions

Reductive modifications target the carboxylic acid and unsaturated bonds:

| Target | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Carboxylic Acid | LiAlH₄ (anhydrous THF) | 3-(Hydroxymethyl)pyrazole derivative | ~75% (estimated) |

| Pyrazole Ring | H₂/Pd-C (high pressure) | Partially saturated pyrazoline | Low selectivity |

Mechanistic Insight :

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol without disrupting the pyrazole ring.

-

Catalytic hydrogenation of the pyrazole ring is challenging due to aromatic stability.

Substitution Reactions

Electrophilic substitution occurs preferentially at the pyrazole ring’s 4-position:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 4-Nitro-CMPCA | >90% at C4 |

| Cl₂ (gas) | FeCl₃ catalyst, RT | 4-Chloro-CMPCA | Moderate |

Structural Influence :

-

The cyclopentyl group at C5 sterically hinders substitution at C3/C5, favoring C4 .

-

Nitration proceeds via a nitronium ion intermediate, with regioselectivity confirmed by NMR .

Esterification and Amidation

The carboxylic acid group is readily derivatized:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Methyl Ester | SOCl₂/MeOH | Methyl 5-cyclopentyl-1-methylpyrazole-3-carboxylate | Prodrug synthesis |

| Amide Formation | EDCI/HOBt, R-NH₂ | CMPCA amides (e.g., benzylamide) | Enzyme inhibitor candidates |

Optimized Conditions :

-

Esterification achieves >85% yield using SOCl₂ as a catalyst.

-

Amidation requires coupling agents like EDCI to activate the carboxylate.

Biological Activity and Mechanistic Relevance

CMPCA acts as a D-amino acid oxidase (DAAO) inhibitor , increasing synaptic D-serine levels by blocking its degradation. This inhibition occurs via competitive binding to the enzyme’s active site, where the carboxylic acid group interacts with arginine residues.

Structure-Activity Relationship (SAR) :

-

The cyclopentyl group enhances hydrophobic interactions with DAAO’s binding pocket.

-

Methyl substitution at N1 prevents tautomerization, stabilizing the bioactive conformation .

Comparative Reactivity with Analogues

| Compound | Oxidation Susceptibility | Reduction Yield | Substitution Site |

|---|---|---|---|

| 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid | Moderate (C5 oxidation) | 75% (carboxylic acid) | C4 (preferred) |

| 1-Cyclopentyl-3-methylpyrazole-5-carboxylic acid | High (ring oxidation) | 60% | C4/C2 |

| Unsubstituted Pyrazole-3-carboxylic acid | High | 50% | C4/C5 |

Trends :

-

Bulky cyclopentyl groups reduce ring oxidation but enhance steric directing in substitution .

-

Methyl substitution at N1 improves stability under acidic conditions.

Industrial and Environmental Considerations

-

Scalability : Continuous-flow reactors improve yield in esterification steps.

-

Sustainability : Bio-based solvents (e.g., cyclopentyl methyl ether) replace toluene in large-scale syntheses.

科学的研究の応用

Medicinal Chemistry

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid has been investigated for its potential as an enzyme inhibitor. It primarily interacts with specific molecular targets, acting as an inhibitor by binding to the active sites of enzymes, thus blocking their activity. Notably, it has shown promise as an inhibitor of lactate dehydrogenase (LDH), an enzyme crucial in glycolysis, demonstrating nanomolar inhibition potency in cancer cell lines such as MiaPaCa-2 and A673.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have demonstrated its effectiveness against Escherichia coli and Aspergillus niger, highlighting its potential utility in treating infections caused by resistant strains.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In various animal models, it has shown effectiveness comparable to standard anti-inflammatory drugs, reducing markers such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Agrochemical Applications

The compound is also utilized in the production of agrochemicals. Its structural characteristics allow it to function as a building block for the synthesis of more complex heterocyclic compounds used in agricultural applications.

Inhibition of Lactate Dehydrogenase

A focused study on the inhibition of lactate dehydrogenase revealed that derivatives of this compound exhibited nanomolar inhibition, indicating their potential as first-in-class inhibitors suitable for probing LDH function in cellular models.

Antimicrobial Testing

In antimicrobial testing, this compound demonstrated significant activity against multiple strains, outperforming several standard antibiotics at comparable concentrations. These results underscore its potential utility in addressing infections caused by resistant bacteria.

作用機序

The mechanism of action of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

3-Methylpyrazole-5-carboxylic acid: Another pyrazole derivative with similar structural features.

1-Phenyl-3-methylpyrazole-5-carboxylic acid: A compound with a phenyl group instead of a cyclopentyl group.

Uniqueness

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

生物活性

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and applications in research and medicine.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of cyclopentanone with hydrazine hydrate, leading to the formation of a hydrazone intermediate. This intermediate undergoes cyclization under acidic conditions to form the pyrazole ring. The compound's cyclopentyl group contributes distinct steric and electronic properties, enhancing its reactivity and interactions with biological targets.

The mechanism of action for this compound primarily involves enzyme inhibition. It binds to specific active sites on enzymes, blocking their activity and thereby influencing various biochemical pathways. This interaction can lead to significant biological effects, including anti-inflammatory and analgesic properties .

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including those involved in cancer progression and inflammation.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting specific pathways associated with inflammatory responses.

- Analgesic Properties : Its ability to modulate pain pathways indicates potential use in pain management therapies.

Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition Studies : In vitro assays demonstrated that the compound inhibits key enzymes involved in inflammatory processes, showing IC50 values that indicate effective inhibition compared to standard inhibitors .

- Cancer Research : The compound has been evaluated for its effects on cancer cell lines, revealing cytotoxic activity against various types of cancer cells, including breast and prostate cancer cells. In one study, it was shown to induce apoptosis in these cells through caspase activation pathways .

- Molecular Modeling : Computational studies have suggested that the structural features of this compound enhance its binding affinity to target proteins, supporting its role as a potential therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylpyrazole-5-carboxylic acid | Methyl group instead of cyclopentyl | Moderate enzyme inhibition |

| 1-Phenyl-3-methylpyrazole-5-carboxylic acid | Phenyl group instead of cyclopentyl | Higher cytotoxicity against cancer cells |

This compound stands out due to its cyclopentyl group, which imparts unique steric properties that may enhance its selectivity for certain biological targets compared to other pyrazole derivatives.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in markers of inflammation compared to control groups. The findings suggest potential applications in treating inflammatory diseases such as arthritis.

Case Study 2: Cancer Cell Line Evaluation

In vitro studies using breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an anticancer agent.

特性

IUPAC Name |

5-cyclopentyl-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-9(7-4-2-3-5-7)6-8(11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEXUVGWEXTESN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。